molecular formula C23H17NO2 B11677119 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid

4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid

Cat. No.: B11677119
M. Wt: 339.4 g/mol
InChI Key: WSGYBTGXPLGQHA-UHFFFAOYSA-N
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Description

4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid is a heterocyclic compound that features a pyrrole ring substituted with phenyl groups at positions 2 and 5, and a benzoic acid moiety at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid typically involves the reaction of 2,5-diphenylpyrrole with 4-bromobenzoic acid under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

Biological Applications

Antibacterial and Antifungal Properties

Research indicates that 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid exhibits notable antibacterial and antifungal activities. The mechanism of action involves the inhibition of specific enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (enoyl ACP reductase). These enzymes are crucial for bacterial growth and survival, making them important targets for developing new antibacterial agents .

Case Study: Antitubercular Activity

A study evaluated the antibacterial efficacy of various derivatives of pyrrole compounds, including this compound analogs. The results showed strong activity against Mycobacterium tuberculosis, indicating potential therapeutic applications in treating tuberculosis. Molecular docking studies supported these findings by demonstrating favorable binding interactions with DHFR and enoyl ACP reductase .

Medicinal Chemistry

Therapeutic Potential

The dual functionality of this compound allows it to serve as a scaffold for synthesizing more complex heterocyclic compounds. Its structural uniqueness facilitates interactions with various biological targets, which could lead to the development of new drugs for treating infections caused by resistant strains of bacteria .

Ongoing Research

Current studies are exploring modifications to enhance its biological activity further. For instance, derivatives have been synthesized that exhibit improved binding affinity to target enzymes. This research is crucial in advancing the compound's use in clinical settings .

Material Science Applications

Electronic and Optical Properties

Beyond biological applications, this compound is being investigated for its potential in developing new materials with specific electronic or optical properties. Its unique structure allows for tunable properties that can be exploited in organic electronics or photonic applications.

Mechanism of Action

The mechanism of action of 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as dihydrofolate reductase and enoyl ACP reductase, by binding to their active sites. This inhibition can disrupt essential biological pathways, leading to antibacterial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.

Biological Activity

4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid is a heterocyclic compound characterized by a pyrrole ring with phenyl substitutions and a benzoic acid moiety. Its molecular formula is C23H17NO2, and it exhibits significant biological activity, particularly in antibacterial and antifungal applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in bacterial metabolism. Notably, it has been shown to inhibit:

  • Dihydrofolate reductase (DHFR) : This enzyme is crucial for nucleotide synthesis in bacteria, and its inhibition can lead to bacterial growth suppression.
  • Enoyl-acyl carrier protein reductase (ENR) : Inhibiting this enzyme disrupts fatty acid biosynthesis, which is essential for bacterial cell membrane integrity.

Antibacterial and Antifungal Properties

Research indicates that this compound possesses notable antibacterial and antifungal properties. Studies have demonstrated moderate to strong inhibition against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 3.12 to 12.5 µg/mL, indicating its potential as an effective antibacterial agent . Additionally, antifungal activity has been observed against common fungal pathogens, further supporting its therapeutic potential .

Synthesis

The synthesis of this compound typically involves a palladium-catalyzed coupling reaction between 2,5-diphenylpyrrole and 4-bromobenzoic acid. This reaction is conducted in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various derivatives of pyrrole-based compounds, including this compound. The results indicated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural features in enhancing antimicrobial potency .

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between this compound and target enzymes like DHFR. The binding interactions suggested that the compound fits well into the active site of these enzymes, supporting its role as a potent inhibitor .

Comparative Analysis of Related Compounds

Compound NameStructureUnique Features
2-(3,4-diphenyl-1H-pyrrol-2-yl)benzoic acid C23H17NO2Different substitution pattern on pyrrole ring
4-(2,5-dioxo-2,5-dihydro-pyrrol-1-yl)benzoic acid C23H17NO3Contains dioxo functionality
4-(2-methylpyrrol-1-yl)benzoic acid C13H13NO2Simpler structure with methyl substitution

Properties

Molecular Formula

C23H17NO2

Molecular Weight

339.4 g/mol

IUPAC Name

4-(2,5-diphenylpyrrol-1-yl)benzoic acid

InChI

InChI=1S/C23H17NO2/c25-23(26)19-11-13-20(14-12-19)24-21(17-7-3-1-4-8-17)15-16-22(24)18-9-5-2-6-10-18/h1-16H,(H,25,26)

InChI Key

WSGYBTGXPLGQHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4

Origin of Product

United States

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